molecular formula C29H26N2O4 B12484100 2-(Morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)(phenylcarbonyl)amino]benzoic acid

2-(Morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)(phenylcarbonyl)amino]benzoic acid

Cat. No.: B12484100
M. Wt: 466.5 g/mol
InChI Key: XXGKYKNEPYVEOT-UHFFFAOYSA-N
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Description

2-(MORPHOLIN-4-YL)-5-[N-(NAPHTHALEN-1-YLMETHYL)BENZAMIDO]BENZOIC ACID is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a benzoic acid core

Properties

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

5-[benzoyl(naphthalen-1-ylmethyl)amino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C29H26N2O4/c32-28(22-8-2-1-3-9-22)31(20-23-11-6-10-21-7-4-5-12-25(21)23)24-13-14-27(26(19-24)29(33)34)30-15-17-35-18-16-30/h1-14,19H,15-18,20H2,(H,33,34)

InChI Key

XXGKYKNEPYVEOT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N(CC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-5-[N-(NAPHTHALEN-1-YLMETHYL)BENZAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the core benzoic acid structure, followed by the introduction of the morpholine and naphthalene groups. Common synthetic routes include:

    Formation of the Benzoic Acid Core: This can be achieved through Friedel-Crafts acylation of benzene derivatives.

    Introduction of the Morpholine Group: This step often involves nucleophilic substitution reactions where morpholine is introduced to the benzoic acid derivative.

    Attachment of the Naphthalene Moiety: This is typically done through amide bond formation using reagents like naphthalene-1-ylmethylamine and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLIN-4-YL)-5-[N-(NAPHTHALEN-1-YLMETHYL)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(MORPHOLIN-4-YL)-5-[N-(NAPHTHALEN-1-YLMETHYL)BENZAMIDO]BENZOIC ACID has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)-5-[N-(NAPHTHALEN-1-YLMETHYL)BENZAMIDO]BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, while the naphthalene moiety can facilitate binding through π-π interactions. The benzoic acid core may also participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-morpholin-4-yl-N-naphthalen-1-ylacetamide
  • 2-morpholin-4-yl-1-naphthalen-1-ylethanone oxalic acid

Uniqueness

Compared to similar compounds, 2-(MORPHOLIN-4-YL)-5-[N-(NAPHTHALEN-1-YLMETHYL)BENZAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both morpholine and naphthalene groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

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